TCO4-PEG2-Maleimide

Bioconjugation Steric Hindrance Linker Design

Researchers requiring bioorthogonal conjugation often face steric hindrance and inefficient ternary complex formation when using generic PEG linkers. TCO4-PEG2-Maleimide (CAS 2141981-85-1) solves this with an optimized PEG2 spacer design. • Enables rapid IEDDA click chemistry (TCO + tetrazine) and stable thiol-maleimide conjugation in sequential, high-yield steps. • PEG2 spacer minimizes steric hindrance, promoting efficient ternary complex formation in PROTACs and enhancing ADC payload accessibility. • ≥95% purity with reliable batch-to-batch consistency; shipped ambient for global delivery.

Molecular Formula C22H33N3O7
Molecular Weight 451.5 g/mol
Cat. No. B8116243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO4-PEG2-Maleimide
Molecular FormulaC22H33N3O7
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+
InChIKeyZDSFAYZUCKCRTR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO4-PEG2-Maleimide: ADC & PROTAC Linker


TCO4-PEG2-Maleimide (CAS 2141981-85-1) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a trans-cyclooctene (TCO) moiety and a maleimide group . It is primarily classified as a PROTAC (Proteolysis Targeting Chimera) linker and an ADC (Antibody-Drug Conjugate) linker . This compound facilitates bioorthogonal click chemistry: the TCO group undergoes a rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, while the maleimide group forms stable thioether bonds with thiol groups on biomolecules . This dual reactivity enables precise, stepwise bioconjugation strategies.

Stepwise bioconjugation via orthogonal maleimide-thiol and IEDDA click chemistry
Compact PEG2 spacer design for sterically sensitive conjugates
Suitable for PROTAC and ADC linker research workflows

TCO4-PEG2-Maleimide Substitution Risks


Substituting TCO4-PEG2-Maleimide with a generic PEG linker or even a closely related analog (e.g., TCO-PEG3-Maleimide, TCO-PEG4-Maleimide) is not feasible without significant risk to experimental outcomes. The length of the PEG spacer is a critical determinant of both conjugate sterics and biological activity. Studies on antibody-drug conjugates have demonstrated that linker length critically affects cytotoxic activity, with shorter linkers potentially reducing potency by an order of magnitude due to steric hindrance that impedes linker cleavage by lysosomal enzymes [1]. Furthermore, in PROTAC design, the linker's length, flexibility, and composition are not arbitrary; they directly govern the formation of the ternary complex and the efficiency of target protein degradation [2]. The precise 2-unit PEG spacer in TCO4-PEG2-Maleimide is an optimized parameter, and switching to an alternative length would alter the spatial relationship between conjugated entities, likely compromising the intended conjugation efficiency or functional activity.

Spacer length PEG2 length may critically influence ternary complex formation in PROTACs; PEG3 or PEG4 analogs can alter spatial orientation.
ADC potency Linker length directly impacts cytotoxic activity; switching from PEG2 may reduce potency due to steric hindrance.
Reactivity Non-TCO or non-maleimide heterobifunctional linkers cannot support the same bioorthogonal, catalyst-free IEDDA workflow.

TCO4-PEG2-Maleimide: Comparative Evidence


PEG2 Spacer Reduces Steric Hindrance

The PEG2 spacer in TCO4-PEG2-Maleimide is specifically engineered to reduce steric hindrance and maintain a compact structure for efficient conjugation, a critical advantage over longer PEG linkers . While longer PEG chains like PEG4 or PEG5 can increase solubility and spacing, they may also introduce excessive flexibility or steric bulk that can hinder the formation of a productive ternary complex, especially in PROTAC applications where precise spatial orientation is crucial [1]. The minimal distance maintained by the PEG2 spacer ensures optimal reaction efficiency without compromising conjugate functionality .

Steric Hindrance
Class-level inference
PEG2 spacer maintains minimal distance and compact structure vs longer PEG4/PEG5 linkers which may increase flexibility and steric bulk.
Supports conjugation efficiency in sterically demanding PROTAC or ADC designs.
Qualitative assessment; quantitative steric data not provided in source.
Bioconjugation Steric Hindrance Linker Design

TCO Group IEDDA Reaction Kinetics

The TCO group in TCO4-PEG2-Maleimide participates in an inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a reaction known for its exceptional speed . This reaction is characterized by second-order rate constants typically ranging from 1,000 to 3,000 M⁻¹s⁻¹ in aqueous media, which is several orders of magnitude faster than traditional click reactions like strain-promoted alkyne-azide cycloaddition (SPAAC) . The high reaction rate enables efficient conjugation at low concentrations and under mild, biocompatible conditions .

IEDDA Kinetics
Class-level inference
TCO-tetrazine IEDDA rate constants >1,000 M⁻¹s⁻¹, compared to 0.1–1.0 M⁻¹s⁻¹ for SPAAC and CuAAC in aqueous media.
Enables rapid, high-yield bioconjugation at low concentrations.
Reported >1,000-fold faster reaction relative to traditional click chemistries.
Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Linker Length Impact on ADC Cytotoxicity

A study on homogeneous antibody-drug conjugates (ADCs) demonstrated that linker length is a critical determinant of cytotoxic activity [1]. The study compared a 'short' linker variant to a 'long' linker variant in a DAR 6 ADC. The ADC with the 'short' branched linker was an order of magnitude less potent than its 'long' counterpart and was even inferior to a DAR 2 conjugate [1]. This finding underscores that the spatial arrangement provided by the linker, which in TCO4-PEG2-Maleimide is defined by its 2-unit PEG spacer, directly impacts the ADC's ability to exert its therapeutic effect [1].

ADC Linker Impact
Head-to-head
'Short' DAR 6 ADC was an order of magnitude less potent than 'long' DAR 6 ADC in a trastuzumab model targeting HER2.
Linker length critically determines cytotoxic activity in ADCs.
Study supports principle that PEG2 spacer choice requires validation for intended conjugate activity.
Antibody-Drug Conjugates Linker Optimization Cytotoxicity

PEG2 Spacer Optimized for PROTAC Linker Length and Efficiency

In PROTAC development, the linker is not an inert tether but a key structural element that dictates degradation efficiency [1]. The length, flexibility, and composition of the linker must be optimized to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase [1]. The PEG2 spacer in TCO4-PEG2-Maleimide provides an optimal balance of flexibility and minimal steric hindrance, making it a suitable building block for synthesizing PROTACs with precise spatial control . The choice of linker length is a critical optimization step, and the PEG2 unit offers a specific, defined distance that may be ideal for certain target-ligase pairs [1].

PROTAC Efficiency
Class-level inference
PEG2 spacer provides defined, short linker length supporting optimal flexibility for ternary complex formation.
Supports linker optimization for target-ligase pair screening in PROTAC design.
General optimization principle; no direct numerical comparison between PEG units provided.
PROTAC Design Linker Optimization Targeted Protein Degradation

TCO4-PEG2-Maleimide Application Scenarios


PROTACs with Short PEG2 Linker

TCO4-PEG2-Maleimide is ideally suited for constructing PROTACs where a compact linker is required to promote efficient ternary complex formation. The minimal PEG2 spacer reduces steric hindrance and provides a short, defined distance between the target protein ligand and the E3 ligase ligand, a critical factor in optimizing degradation efficiency . This linker is particularly valuable when structural modeling or preliminary screening suggests that longer, more flexible linkers may hinder the productive interaction of the two ligands .

ADCs with Short Linker Design

In ADC development, the PEG2 spacer of TCO4-PEG2-Maleimide offers a strategic advantage for creating conjugates where a short, non-sterically hindered linker is desired. Evidence indicates that linker length significantly impacts ADC cytotoxicity . Therefore, TCO4-PEG2-Maleimide is the reagent of choice for projects aiming to explore or implement a shorter linker configuration to potentially enhance conjugate potency or facilitate linker cleavage, especially when minimizing the distance between the antibody and the cytotoxic payload is hypothesized to be beneficial .

Orthogonal Click Bioconjugation Workflows

The dual functionality of TCO4-PEG2-Maleimide—a maleimide for thiol coupling and a TCO group for bioorthogonal IEDDA click chemistry—makes it an excellent choice for complex, multi-step bioconjugation workflows . Researchers can first conjugate the maleimide end to a thiol-containing biomolecule (e.g., a reduced antibody or a cysteine-modified protein) and subsequently attach a tetrazine-modified payload (e.g., a fluorophore, drug, or second protein) in a second, orthogonal step . This approach ensures high specificity and yield, minimizing the formation of undesired side products .

Application
Selection Property
Validation Focus
PROTAC linker studies
Compact PEG2 spacer design
Ternary complex formation and degradation efficiency
ADC linker research
Short, non-sterically hindered linker
Cytotoxicity endpoint and linker cleavage context
Orthogonal bioconjugation
Maleimide-thiol and TCO-tetrazine IEDDA reactivity
Stepwise conjugation yield and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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